Diethyl {[(2-cyanoethyl)amino](phenyl)methyl}phosphonate
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Overview
Description
Diethyl {(2-cyanoethyl)aminomethyl}phosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenyl ring and a cyanoethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {(2-cyanoethyl)aminomethyl}phosphonate typically involves the reaction of diethyl phosphite with a suitable precursor containing the cyanoethylamino and phenylmethyl groups. One common method involves the Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often include the use of a base and a solvent such as toluene or acetonitrile, with the reaction being carried out under reflux conditions.
Industrial Production Methods
Industrial production of diethyl {(2-cyanoethyl)aminomethyl}phosphonate may involve large-scale batch or continuous flow processes. These methods typically employ similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Diethyl {(2-cyanoethyl)aminomethyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Diethyl {(2-cyanoethyl)aminomethyl}phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl {(2-cyanoethyl)aminomethyl}phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. The cyanoethylamino group can interact with nucleophilic sites, potentially leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphonate: A simpler analog without the cyanoethylamino and phenylmethyl groups.
Diethyl cyanomethylphosphonate: Contains a cyano group but lacks the phenylmethyl group.
Diethyl (2-cyanoethyl)phosphonate: Similar structure but with different substituents on the phosphonate group.
Uniqueness
Diethyl {(2-cyanoethyl)aminomethyl}phosphonate is unique due to the presence of both the cyanoethylamino and phenylmethyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
61739-20-6 |
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Molecular Formula |
C14H21N2O3P |
Molecular Weight |
296.30 g/mol |
IUPAC Name |
3-[[diethoxyphosphoryl(phenyl)methyl]amino]propanenitrile |
InChI |
InChI=1S/C14H21N2O3P/c1-3-18-20(17,19-4-2)14(16-12-8-11-15)13-9-6-5-7-10-13/h5-7,9-10,14,16H,3-4,8,12H2,1-2H3 |
InChI Key |
JDGUYKZLKQVVRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)NCCC#N)OCC |
Origin of Product |
United States |
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